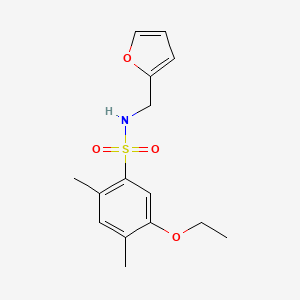
3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate, also known as FLM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用机制
The mechanism of action of 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate is not fully understood, but studies have suggested that it works by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, inhibition of inflammation, and neuroprotection. This compound has also been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the main advantages of 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate is its potential as a novel anticancer agent with low toxicity and high selectivity towards cancer cells. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications. Additionally, more studies are needed to determine the optimal dosage and administration of this compound for various applications.
未来方向
There are several future directions for 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate research, including optimizing its use as an anticancer agent, investigating its potential as an anti-inflammatory and neuroprotective agent, and exploring its use in combination with other drugs for enhanced therapeutic effects. Additionally, more studies are needed to determine the optimal dosage and administration of this compound for various applications and to further elucidate its mechanism of action.
In conclusion, this compound is a promising chemical compound with potential applications in various areas of scientific research. Its low toxicity and high selectivity towards cancer cells make it a promising candidate for cancer therapy, while its anti-inflammatory and neuroprotective effects make it a potential candidate for treating inflammatory and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and optimize its use in various applications.
合成方法
3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate can be synthesized through a multi-step process involving the reaction of 7-hydroxy-4-chromone with 2-fluorophenol, followed by acetylation with acetic anhydride. The final product is obtained through purification and crystallization.
科学研究应用
3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate has been extensively studied for its potential applications in various areas of scientific research, including cancer therapy, anti-inflammatory agents, and neuroprotection. Studies have shown that this compound has significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. This compound has also been shown to have anti-inflammatory effects and can be used to treat inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
[3-(2-fluorophenoxy)-8-methyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FO5/c1-10-14(23-11(2)20)8-7-12-17(21)16(9-22-18(10)12)24-15-6-4-3-5-13(15)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKYXBQKJQMBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=CC=C3F)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methoxyphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776067.png)


![4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5776081.png)





![1-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}naphthalene](/img/structure/B5776111.png)

![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5776121.png)
